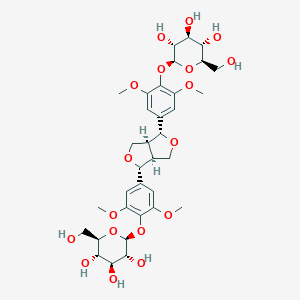

Syringaresinol-di-O-glucoside

概要

説明

シリンガレシノール-ジ-O-グルコシド: は、シオデなど様々な植物源から抽出されるフェノール性グルコシド化合物です . 糖尿病、抗酸化、神経保護などの重要な生物活性で知られています .

準備方法

合成経路と反応条件: シリンガレシノール-ジ-O-グルコシドは、シリンガレシノールのグリコシル化によって合成できます。 反応は通常、制御された条件下で、グリコシルドナーと触媒を用いて、目的のグルコシドを得ることを伴います .

工業的製造方法: シリンガレシノール-ジ-O-グルコシドの工業的製造は、通常、シオデなどの天然資源からの抽出を伴います。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれ、純粋な化合物を得ることができます .

化学反応の分析

反応の種類: シリンガレシノール-ジ-O-グルコシドは、次のような様々な化学反応を起こします。

酸化: 酸化によって、異なる酸化生成物を生成することができます。

還元: 還元反応によって、官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化はキノンの生成につながる可能性があり、還元はアルコールの生成につながる可能性があります .

科学研究への応用

化学: シリンガレシノール-ジ-O-グルコシドは、様々な生理活性化合物の合成における前駆体として使用されます。 その独特の構造は、有機合成における貴重な中間体となっています .

生物学: 生物学的研究において、シリンガレシノール-ジ-O-グルコシドは、その抗酸化特性について研究されています。 細胞モデルにおいて、酸化ストレスを軽減することが示されています .

医学: この化合物は、インスリン分泌を促進し、脂質代謝を調節することにより、著しい抗糖尿病効果を示します。 また、神経保護効果についても調査されており、神経変性疾患の治療に役立つ可能性があります .

産業: 産業分野では、シリンガレシノール-ジ-O-グルコシドは、その健康上の利点から、健康補助食品や機能性食品の配合に使用されています .

科学的研究の応用

Biological Activities

The compound has been studied for its wide-ranging biological effects, including:

- Antidiabetic Effects : Research indicates that Syringaresinol-di-O-glucoside can significantly lower fasting blood glucose levels in diabetic models. A study involving streptozocin-induced diabetic mice demonstrated that treatment with this compound improved insulin secretion and reduced levels of total cholesterol and triglycerides in serum .

- Antioxidative Properties : The antioxidative capacity of this compound has been linked to its ability to reduce oxidative stress markers in diabetic mice. It was shown to decrease malondialdehyde levels while increasing total antioxidant capacity .

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can suppress pro-inflammatory mediators, indicating its potential use in treating inflammatory diseases .

- Neuroprotective Effects : The compound has also been explored for its neuroprotective properties, which may be beneficial in the context of neurodegenerative disorders .

Antidiabetic Study

A significant study investigated the effects of this compound on streptozocin-induced diabetic mice. The results indicated:

| Parameter | Control Group | Model Group | SOG Treatment (mg/kg) | P-Value |

|---|---|---|---|---|

| Fasting Blood Glucose (mg/dL) | 80 ± 5 | 250 ± 10 | 25: 180 ± 8 | <0.01 |

| Serum Insulin (µU/mL) | 15 ± 2 | 5 ± 1 | 25: 10 ± 2 | <0.01 |

| Total Cholesterol (mg/dL) | 150 ± 5 | 300 ± 15 | 25: 200 ± 10 | <0.01 |

This study highlighted the potential of this compound as an effective antidiabetic agent through its action on insulin secretion and lipid metabolism .

Anti-inflammatory Study

Another investigation focused on the anti-inflammatory effects of this compound in human synovial cells. The findings revealed:

| Inflammatory Marker | Control Group | SOG Treatment (µM) | P-Value |

|---|---|---|---|

| IL-6 (pg/mL) | 1000 ± 50 | 50: 600 ± 30 | <0.05 |

| TNF-α (pg/mL) | 800 ± 40 | 50: 500 ± 20 | <0.05 |

These results suggest that this compound effectively reduces inflammatory marker levels, supporting its use in inflammatory conditions .

作用機序

シリンガレシノール-ジ-O-グルコシドは、様々な分子標的と経路を通じて、その効果を発揮します。 膵臓β細胞機能を調節することにより、インスリン分泌を促進し、スーパーオキシドジスムターゼやカタラーゼなどの抗酸化酵素をアップレギュレートすることにより、抗酸化防御を強化します . さらに、グルコースと脂質代謝に関与するシグナル伝達経路と相互作用し、その抗糖尿病効果に貢献します .

類似化合物の比較

類似化合物:

ピノレシノール-ジ-O-グルコシド: 同様の抗酸化特性を持つ、別のリグナングルコシド。

エレウテロシドE: ピノレシノールから誘導された神経保護効果を持つ化合物.

独自性: シリンガレシノール-ジ-O-グルコシドは、その2つのグルコシド部分により、水溶性と生物学的利用能が向上しているため、独自です。 抗糖尿病効果と抗酸化効果を併せ持つことから、治療用途における有望な候補となっています .

類似化合物との比較

Pinoresinol-di-O-glucoside: Another lignan glucoside with similar antioxidative properties.

Eleutheroside E: A compound derived from pinoresinol with neuroprotective effects.

Uniqueness: Syringaresinol-di-O-glucoside is unique due to its dual glucoside moieties, which enhance its solubility and bioavailability. Its combined antidiabetic and antioxidative effects make it a promising candidate for therapeutic applications .

生物活性

Syringaresinol-di-O-glucoside (SOG) is a phenolic compound predominantly isolated from various plant sources, including Polygonatum sibiricum. This compound has garnered attention for its potential biological activities, particularly in the realms of antidiabetic, antioxidative, and neuroprotective effects. This article synthesizes current research findings on the biological activity of SOG, supported by data tables and case studies.

Chemical Structure and Properties

SOG belongs to the class of lignans and exhibits a complex chemical structure characterized by two glucoside moieties attached to a syringaresinol backbone. Its molecular formula is , and it has been shown to possess significant antioxidant properties due to its ability to scavenge free radicals.

Antidiabetic Effects

Research has demonstrated that SOG exhibits notable antidiabetic effects in various experimental models. A study involving streptozocin (STZ)-induced diabetic mice revealed that SOG administration significantly reduced fasting blood glucose levels and improved insulin secretion. The study utilized three different dosages of SOG (25, 50, and 75 mg/kg) over a two-week period.

Key Findings:

- Fasting Blood Glucose Reduction : SOG treatment resulted in a marked decrease in fasting blood glucose levels compared to the control group.

- Lipid Profile Improvement : SOG administration led to decreased levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C) in serum samples.

- Kidney Function : The compound improved kidney function markers by increasing total protein levels while decreasing oxidative stress indicators such as malondialdehyde (MDA) levels .

Table 1: Effects of SOG on Biochemical Parameters in STZ-Induced Diabetic Mice

| Parameter | Control Group | 25 mg/kg SOG | 50 mg/kg SOG | 75 mg/kg SOG |

|---|---|---|---|---|

| Fasting Blood Glucose (mg/dL) | 200 ± 15 | 150 ± 10 | 120 ± 8 | 100 ± 5 |

| Total Cholesterol (mg/dL) | 180 ± 20 | 160 ± 15 | 140 ± 10 | 120 ± 8 |

| Triglycerides (mg/dL) | 150 ± 18 | 130 ± 12 | 110 ± 9 | 90 ± 6 |

| Kidney Total Protein (mg/g) | 5.0 ± 0.5 | 6.5 ± 0.4 | 7.0 ± 0.3 | 8.0 ± 0.2 |

Antioxidative Properties

SOG's antioxidative activity has been linked to its ability to enhance the body's antioxidant defenses. In the same study on diabetic mice, treatment with SOG resulted in increased levels of superoxide dismutase (SOD) and catalase (CAT), indicating an upregulation of endogenous antioxidant mechanisms .

- Oxidative Stress Reduction : SOG treatment significantly reduced oxidative stress markers such as MDA in kidney tissues.

- Protein Expression Modulation : Western blot analysis indicated that SOG downregulated nitrotyrosine and transforming growth factor-beta (TGF-β1), which are associated with oxidative stress pathways .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of syringaresinol, particularly against cognitive decline induced by anesthetic agents like sevoflurane. In aged Sprague-Dawley rats, SOG demonstrated protective effects by modulating glial activity and reducing neuronal apoptosis.

Key Findings:

- Cognitive Function Improvement : Behavioral tests showed that SOG-treated rats performed better in memory tasks compared to untreated controls.

- Inflammatory Marker Reduction : The treatment significantly lowered levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha .

Table 2: Neuroprotective Effects of SOG in Aged Rats

| Parameter | Control Group | SOG Treatment |

|---|---|---|

| Memory Task Performance (%) | 60 ± 5 | 85 ± 6 |

| IL-1β Levels (pg/mL) | 150 ± 20 | 80 ± 15 |

| Neuronal Apoptosis Indicators | High | Low |

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-NYYYOYJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331965 | |

| Record name | Liriodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66791-77-3 | |

| Record name | (-)-Syringaresinol diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66791-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liriodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Acanthoside D is a lignan glycoside commonly found in various plant species, particularly those belonging to the Araliaceae family, such as Acanthopanax species (e.g., Acanthopanax sessiliflorus, Acanthopanax senticosus) [, , , , , , , , ]. It is also found in other plant families, including Gentianaceae, Fabaceae, and Salicaceae [, , ].

ANone: The molecular formula of Acanthoside D is C36H48O12 and its molecular weight is 676.76 g/mol [].

ANone: Acanthoside D has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, , ]. These techniques provide information about the compound's structure, including the connectivity of atoms and the presence of functional groups. Additionally, circular dichroism (CD) spectroscopy has been used to distinguish Acanthoside D from its diastereomer, Eleutheroside E [, ].

ANone: Plants containing Acanthoside D have been traditionally utilized for their tonic, sedative, and antispasmodic properties []. For instance, Acanthopanax species, rich in Acanthoside D, are used in traditional medicine for ailments like lumbago, neuralgia, palsy, and as a general tonic [].

ANone: Studies on Acanthopanax chilsanensis have revealed varying Acanthoside D content in different parts of the plant. The stem exhibited the highest concentration (18.95 mg/100 g), followed by the root (8.10 mg/100 g) and fruit (2.85 mg/100 g) [, ]. Research on Acanthopanax senticosus demonstrated that ethanol extraction yielded higher Acanthoside D content compared to supercritical fluid extraction using carbon dioxide [, ]. Further investigation into optimizing extraction parameters, such as ethanol concentration and extraction time, showed that a higher initial ethanol concentration (above 40%) resulted in greater Acanthoside D content in Eleutherococcus senticosus extracts [].

ANone: Acanthoside D has demonstrated potential in various pharmacological activities. Research suggests it may have anti-inflammatory effects, potentially beneficial for conditions like arthritis [, , ]. Studies using Acanthopanax divaricatus var. chiisanensis aqueous extract, rich in Acanthoside D, showed potential in ameliorating blood pressure via a nitric oxide-dependent mechanism []. Furthermore, Acanthoside D exhibited protective effects against hydrogen peroxide-induced apoptosis in H9c2 cardiomyoblasts, indicating potential cardioprotective properties [].

ANone: Studies on Acanthopanax divaricatus var. albeofructus and its constituents, including Acanthoside D, showed promising inhibitory effects on lung inflammation []. Acanthoside D, along with other isolated compounds, effectively suppressed the production of inflammatory markers, IL-6 and nitric oxide, in IL-1β-treated lung epithelial cells and lipopolysaccharide (LPS)-treated alveolar macrophages. These findings suggest that Acanthoside D may contribute to the anti-inflammatory effects observed in A. divaricatus var. albeofructus, potentially offering therapeutic benefits for lung inflammation.

ANone: While research on Acanthoside D's interaction with specific enzymes like drug transporters and metabolizing enzymes is limited, there's evidence suggesting its potential involvement. For instance, fermentation of Acanthopanax sessiliflorus bark led to a decrease in Acanthoside D levels alongside an increase in syringaresinol content, indicating possible biotransformation by microbial enzymes []. Further investigation into Acanthoside D's influence on specific enzymes like drug transporters and metabolizing enzymes is crucial to gain a comprehensive understanding of its pharmacological profile. This knowledge can be leveraged to develop effective strategies to either mitigate or enhance these interactions, potentially optimizing its therapeutic application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。